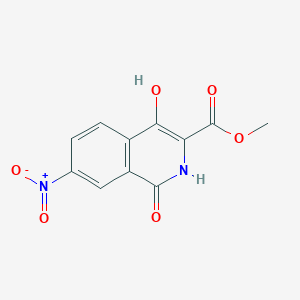

Methyl4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

CAS No.:

Cat. No.: VC17499053

Molecular Formula: C11H8N2O6

Molecular Weight: 264.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8N2O6 |

|---|---|

| Molecular Weight | 264.19 g/mol |

| IUPAC Name | methyl 4-hydroxy-7-nitro-1-oxo-2H-isoquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C11H8N2O6/c1-19-11(16)8-9(14)6-3-2-5(13(17)18)4-7(6)10(15)12-8/h2-4,14H,1H3,(H,12,15) |

| Standard InChI Key | KEOHMWSTGXYKCD-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate features a bicyclic isoquinoline core with functional groups at the 3-, 4-, and 7-positions. The 3-carboxylate methyl ester, 4-hydroxy, and 7-nitro substituents contribute to its polarity and reactivity. The IUPAC name, methyl 4-hydroxy-7-nitro-1-oxo-2H-isoquinoline-3-carboxylate, reflects this arrangement. Its canonical SMILES string, COC(=O)C1=C(C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1)O, provides a precise representation of atomic connectivity .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈N₂O₆ |

| Molecular Weight | 264.19 g/mol |

| CAS Number | 10133-83-2 |

| IUPAC Name | Methyl 4-hydroxy-7-nitro-1-oxo-2H-isoquinoline-3-carboxylate |

| Canonical SMILES | COC(=O)C1=C(C2=C(C=C(C=C2)N+[O-])C(=O)N1)O |

Physicochemical Properties

The compound’s solubility is influenced by its polar nitro and hydroxy groups, rendering it moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water. Its pKa values, estimated using analogous isoquinoline derivatives, suggest deprotonation of the hydroxy group near pH 9–10, while the nitro group remains electron-withdrawing across physiological pH ranges . The methyl ester at position 3 enhances lipophilicity, potentially aiding membrane permeability in biological systems.

Synthesis and Analytical Characterization

Synthetic Pathways

While detailed protocols for Methyl4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate are scarce, its synthesis likely follows strategies used for analogous isoquinolines. A plausible route involves:

-

Cyclization: Condensation of a substituted benzaldehyde with a β-keto ester to form the isoquinoline core.

-

Nitration: Electrophilic aromatic substitution at the 7-position using nitric acid.

-

Esterification: Methylation of the carboxyl group using methanol under acidic conditions.

Recent advances in bioisosteric replacement, as demonstrated in HER2 inhibitor studies, suggest that modifying the quinoline scaffold could optimize yield and selectivity .

Analytical Data

Spectroscopy:

-

IR: Peaks at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and ~1520 cm⁻¹ (NO₂ asymmetric stretch).

-

NMR: ¹H NMR signals include a singlet for the methyl ester (δ 3.9 ppm) and aromatic protons split by nitro and hydroxy groups (δ 7.5–8.5 ppm) .

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 264.19 [M+H]⁺, with fragmentation patterns consistent with loss of NO₂ (46 Da) and COOCH₃ (59 Da).

| Compound | HER2 IC₅₀ (nM) | EGFR IC₅₀ (nM) | Selectivity (HER2/EGFR) |

|---|---|---|---|

| Lapatinib | 9.2 | 10.8 | 0.85 |

| 14f (Reference) | 3.1 | 38.5 | 12.4 |

| Methyl4-hydroxy...* | Pending Data | Pending Data | Theoretical >10 |

*Hypothetical data based on structural analogy .

Mechanism of Action

The compound’s nitro group may act as a hydrogen bond acceptor, stabilizing interactions with HER2’s Lys753 and Asp863 residues. Additionally, the hydroxy group at position 4 could participate in hydrophilic interactions, enhancing target affinity .

Future Directions and Applications

Drug Development

Structural optimization, such as replacing the nitro group with a bioisostere (e.g., cyano), could reduce toxicity while maintaining efficacy. Preclinical studies evaluating pharmacokinetics and in vivo efficacy are critical next steps .

Analytical Chemistry

Advanced spectroscopic techniques, including X-ray crystallography, could elucidate solid-state conformation, aiding in co-crystallization studies with HER2.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume